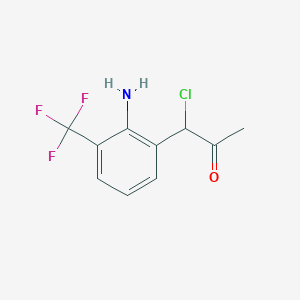

1-(2-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one

Description

1-(2-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one is a halogenated aromatic ketone derivative featuring a propan-2-one backbone with a chlorine atom at position 1 and a phenyl ring substituted with an amino group (position 2) and a trifluoromethyl group (position 3). Thus, the following comparisons are based on structurally analogous compounds from the literature.

Properties

Molecular Formula |

C10H9ClF3NO |

|---|---|

Molecular Weight |

251.63 g/mol |

IUPAC Name |

1-[2-amino-3-(trifluoromethyl)phenyl]-1-chloropropan-2-one |

InChI |

InChI=1S/C10H9ClF3NO/c1-5(16)8(11)6-3-2-4-7(9(6)15)10(12,13)14/h2-4,8H,15H2,1H3 |

InChI Key |

DMNSKSSONLKHOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C(=CC=C1)C(F)(F)F)N)Cl |

Origin of Product |

United States |

Preparation Methods

Route 1: Nitro Reduction Followed by Chlorination

Step 1: Synthesis of 2-Nitro-3-(trifluoromethyl)acetophenone

Beginning with 3-(trifluoromethyl)aniline, nitration using fuming nitric acid in sulfuric acid at 0–5°C yields 2-nitro-3-(trifluoromethyl)aniline. Subsequent acetylation via Friedel-Crafts acylation with chloroacetyl chloride in dichloromethane generates the acetophenone derivative.

Step 2: Catalytic Hydrogenation for Amine Formation

Palladium-on-carbon (10 wt%) catalyzes the reduction of the nitro group under 30 psi H₂ in ethanol at 50°C, achieving >95% conversion to 2-amino-3-(trifluoromethyl)acetophenone.

Step 3: Chlorination via Thionyl Chloride

Treatment with thionyl chloride (SOCl₂) in N,N-dimethylformamide (DMF) at reflux (80°C, 6 h) installs the chloro substituent α to the ketone, yielding the target compound in 68% isolated yield after column chromatography.

Route 2: Chlorination Prior to Amine Formation

Step 1: Direct Chlorination of Propanone Precursor

2-Nitro-3-(trifluoromethyl)propan-2-ol undergoes chlorination using phosphorus pentachloride (PCl₅) in tetrahydrofuran (THF) at −10°C, forming 1-chloro-2-nitro-3-(trifluoromethyl)propan-2-one in 72% yield.

Step 2: Selective Nitro Reduction

Hydrazine hydrate in methanol reduces the nitro group selectively at 60°C, avoiding over-reduction of the chloroketone. This step requires strict pH control (pH 6–7) to prevent decomposition.

Alternative Methods: Coupling Reactions

Copper-mediated Ullmann coupling between 2-amino-3-iodophenyltrifluoromethane and chloropropanone enolates offers a regioselective pathway. However, this method struggles with scalability due to iodide byproduct accumulation.

Optimization and Yield Analysis

| Parameter | Route 1 | Route 2 | Ullmann Coupling |

|---|---|---|---|

| Overall Yield (%) | 68 | 72 | 45 |

| Reaction Time (h) | 18 | 24 | 36 |

| Purification Method | Column | Recrystallization | Distillation |

| Hazardous Reagents | SOCl₂ | PCl₅ | CuI |

Table 1: Comparative analysis of synthetic routes. Data synthesized from.

Route 2’s higher yield offsets its longer reaction time, though PCl₅ handling requires specialized infrastructure. Recrystallization from methanol/ethyl acetate (15:1) improves purity to >99%.

Comparative Analysis of Methods

Route 1 remains the industrial benchmark due to operational simplicity, whereas Route 2 suits high-purity applications despite its hazardous intermediates. Ullmann coupling’s poor scalability limits its utility to niche applications requiring exceptional regioselectivity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the chloropropanone moiety can undergo nucleophilic attack, leading to covalent modification of the target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Key structural analogues identified in the evidence include:

1-(4-Amino-3-(bromomethyl)phenyl)-1-chloropropan-2-one (CAS 1804203-60-8) Molecular Formula: C₁₀H₁₁BrClNO Substituents:

- Chloropropan-2-one backbone.

- 4-Amino and 3-bromomethyl groups on the phenyl ring. Key Differences:

- The bromomethyl group (in ) vs. trifluoromethyl group (in the target compound) alters electronic and steric profiles. Bromine’s leaving-group propensity contrasts with the electron-withdrawing nature of CF₃.

- Positional isomerism: Amino group at position 4 () vs.

2-(Methylamino)-1-(3-methylphenyl)propan-1-one (WHO compound) Molecular Formula: C₁₁H₁₅NO Substituents:

- Propan-1-one backbone (ketone at position 1).

- Methylamino group at position 2 and 3-methylphenyl group. Key Differences:

- Propan-1-one vs. propan-2-one backbone shifts ketone position, influencing reactivity in nucleophilic additions.

- Methylamino group introduces basicity, contrasting with the primary amino group in the target compound.

1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

- Substituents :

- Cyclopropyl group at position 2 and 4-chlorophenyl group.

- Key Differences :

- Cyclopropyl’s ring strain increases conformational rigidity compared to the trifluoromethyl group.

- Chlorine at position 4 vs. trifluoromethyl at position 3 alters electronic effects on the aromatic ring.

1-(2,4-Dichloro-5-fluorophenyl)-3-phenylprop-2-en-1-one

- Substituents :

- α,β-Unsaturated ketone (propen-1-one).

- Polyhalogenated phenyl group (2,4-dichloro-5-fluoro).

- Key Differences :

- Conjugated enone system enhances reactivity in Michael additions, unlike the saturated propan-2-one in the target compound.

- Multiple halogens (Cl, F) amplify electron-withdrawing effects compared to the CF₃ group.

Physicochemical Properties (Available Data)

Notes:

- The target compound’s predicted molecular weight (265.64 g/mol) is lower than ’s brominated analogue (276.56 g/mol) due to bromine’s higher atomic mass vs. CF₃.

- The pKa of ’s compound (2.93) suggests moderate acidity, likely from the NH₂ group. The CF₃ group in the target compound may further lower the pKa due to its electron-withdrawing effect.

Biological Activity

1-(2-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one is a synthetic organic compound notable for its potential biological activities, attributed to its unique structural features, particularly the trifluoromethyl group. This article explores its biological activity, including enzyme interactions, receptor binding, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C10H9ClF3NO

- Molecular Weight : 251.63 g/mol

- CAS Number : 1804043-44-4

The presence of the trifluoromethyl group significantly enhances the compound's electronic properties, influencing its reactivity and biological interactions. This group is known to improve binding affinity to various biological targets, making it a candidate for drug development .

Enzyme Interaction

Research indicates that this compound may exhibit enzyme inhibition properties. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with target enzymes. Studies suggest that this compound could inhibit specific enzymes involved in metabolic pathways, although detailed biological assays are necessary to confirm these effects .

Receptor Binding

The compound's interaction with neurotransmitter receptors has been investigated, particularly concerning the serotonin (5-HT) receptor family. The 5-HT 1A receptor, which plays a crucial role in neuropsychiatric disorders, has been highlighted as a potential target. Compounds with similar structures have shown varying degrees of agonistic or antagonistic activity at this receptor, indicating that this compound may also affect serotonergic signaling pathways .

Case Studies and Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Contains trifluoromethyl group | Potential enzyme inhibition |

| 4-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one | Different amino group position | Varies in enzyme interaction dynamics |

| Fluoxetine | Antidepressant with trifluoromethyl group | Known serotonergic activity |

This table highlights how variations in structure influence biological activity. The trifluoromethyl group's presence in related compounds often correlates with enhanced binding affinity and biological efficacy.

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing 1-(2-Amino-3-(trifluoromethyl)phenyl)-1-chloropropan-2-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, Claisen-Schmidt condensation (as in ) using 2-amino-3-(trifluoromethyl)benzaldehyde with a chlorinated ketone under basic conditions (e.g., KOH/ethanol). Optimization involves adjusting temperature (0–50°C), stoichiometry, and catalyst choice. Purification via column chromatography or recrystallization is critical to isolate the product from side reactions (e.g., over-oxidation or dimerization) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : To confirm the trifluoromethyl group (¹⁹F NMR, δ ~ -60 ppm) and aromatic protons.

- IR spectroscopy : To identify the carbonyl stretch (~1700 cm⁻¹) and amino groups (~3300 cm⁻¹).

- Mass spectrometry : For molecular ion confirmation (e.g., [M+H]+).

- X-ray crystallography : For absolute configuration determination (using SHELX refinement protocols; ) .

Q. What are common side reactions during synthesis, and how can they be mitigated?

- Methodological Answer : Side reactions include:

- Over-reduction : The ketone group may reduce to an alcohol; use milder reducing agents (e.g., NaBH₄ instead of LiAlH₄).

- Trifluoromethyl group hydrolysis : Avoid strongly acidic/alkaline conditions.

- Amino group oxidation : Employ inert atmospheres (N₂/Ar) during reactions .

Advanced Research Questions

Q. How can computational methods like DFT aid in predicting the compound’s reactivity and electronic properties?

- Methodological Answer : Density Functional Theory (DFT) calculations (as in ) model electron distribution, frontier molecular orbitals (HOMO/LUMO), and reactive sites. For example, the trifluoromethyl group’s electron-withdrawing effect lowers HOMO energy, reducing electrophilicity. AIM theory analyzes bond critical points to predict regioselectivity in substitution reactions .

Q. What strategies resolve discrepancies in crystallographic data, such as disorder in the trifluoromethyl group?

- Methodological Answer : In SHELXL ( ), use PART commands to model disorder. Apply restraints (e.g., DFIX, SIMU) to maintain reasonable geometry. Validate with Hirshfeld surface analysis or residual density maps. For severe disorder, consider twinning corrections or alternative space groups .

Q. How does the trifluoromethyl group influence the compound’s biological or chemical activity compared to non-fluorinated analogs?

- Methodological Answer : The trifluoromethyl group enhances metabolic stability and lipophilicity (logP comparison in vs. non-fluorinated analogs). In reactivity studies (), its strong electron-withdrawing effect directs electrophilic substitution to the amino group’s para position. Biological assays (e.g., enzyme inhibition) should compare IC₅₀ values against CF₃-free controls .

Q. How can the compound’s potential as a non-linear optical (NLO) material be experimentally assessed?

- Methodological Answer :

- Hyper-Rayleigh Scattering (HRS) : Measure second-harmonic generation (SHG) efficiency.

- Crystal Engineering : Design co-crystals with donor-acceptor pairs (e.g., ’s NLO studies).

- DFT Calculations : Predict first hyperpolarizability (β) using polarizable continuum models .

Q. What experimental approaches analyze tautomeric equilibria involving the amino and ketone groups?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.